![molecular formula C9H16N2O4Pt B12876842 (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum CAS No. 69608-26-0](/img/structure/B12876842.png)
(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. This compound is structurally related to oxaliplatin, a well-known chemotherapeutic agent used in the treatment of colorectal cancer. The unique configuration of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum contributes to its distinct biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves several key steps. One common method includes the reaction of cyclohexane-1,2-diamine with oxalic acid to form the corresponding platinum complex. The reaction conditions typically involve the use of a platinum precursor, such as potassium tetrachloroplatinate, in the presence of a suitable solvent like water or ethanol. The reaction mixture is then heated to facilitate the formation of the desired platinum complex .
Análisis De Reacciones Químicas
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state platinum complexes.
Reduction: It can also be reduced to yield lower oxidation state platinum species.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of platinum are replaced by other ligands.
Aplicaciones Científicas De Investigación
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of colorectal and pancreatic cancers. .
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its interaction with DNA. The compound forms covalent bonds with the DNA strands, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis of cancer cells. The compound also affects lipid metabolism pathways, further contributing to its anticancer activity .
Comparación Con Compuestos Similares
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is compared with other platinum-based compounds such as:
Propiedades
Número CAS |
69608-26-0 |
|---|---|
Fórmula molecular |
C9H16N2O4Pt |
Peso molecular |
411.32 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2 |
Clave InChI |
GTVWHIAJXDFTIK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


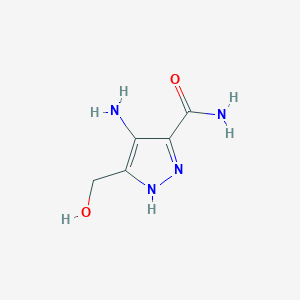

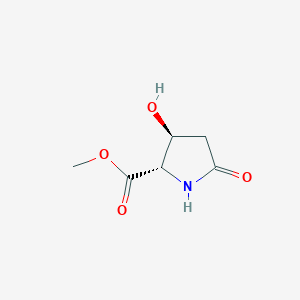

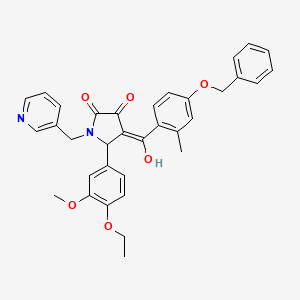
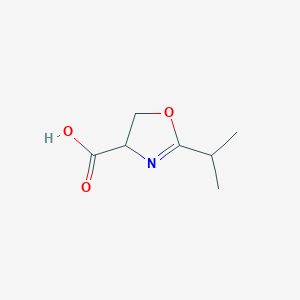
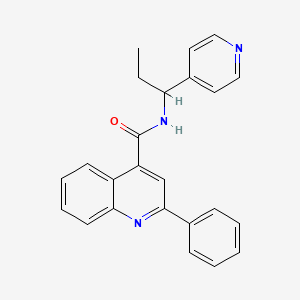
![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
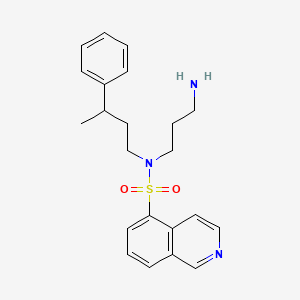

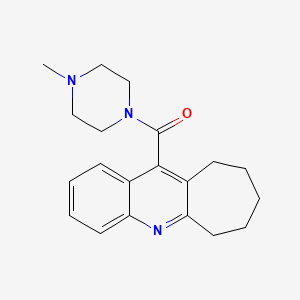
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
